molecular formula C14H15BrN4O3 B3502438 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B3502438
M. Wt: 367.20 g/mol
InChI Key: OYBIEGVLGVRQFC-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, and an acetamide moiety attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromine, methyl, and nitro groups.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the pyrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Coupling with Dimethylphenyl Group: The final step involves coupling the acetamide derivative with 2,5-dimethylphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.

    Substitution: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium methoxide, methanol.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Reduction: 2-(4-amino-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide.

    Substitution: 2-(4-methoxy-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide.

    Hydrolysis: 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and 2,5-dimethylphenylamine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group suggests possible activity in biological systems, as nitro compounds are often bioactive.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.

    2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c1-8-4-5-9(2)11(6-8)16-12(20)7-18-10(3)13(15)14(17-18)19(21)22/h4-6H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBIEGVLGVRQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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